Diathymosulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

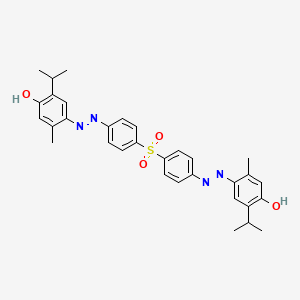

Diathymosulfone is a member of azobenzenes.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Diathymosulfone, also known as Dimethylsulfoxide (DMSO), has demonstrated neuroprotective properties. For example, Shimizu, Simon, and Graham (1997) found that DMSO treatment significantly reduced infarction volume after permanent focal cerebral ischemia in rats, suggesting its neuroprotective capabilities in such conditions (Shimizu, Simon, & Graham, 1997).

Anti-Inflammatory Properties

DMSO has been noted for its anti-inflammatory effects. Elisia et al. (2015) discovered that DMSO repressed inflammatory cytokine production from human blood cells and reduced autoimmune arthritis, highlighting its potential in treating inflammatory conditions (Elisia et al., 2015).

Pharmacokinetics in Medical Procedures

Egorin et al. (1998) studied the pharmacokinetics of DMSO in patients undergoing peripheral-blood stem-cell transplants. Their research provides valuable insights into the behavior of DMSO in the human body during such medical procedures (Egorin et al., 1998).

Effects on Cell Physiology

Tamagnini, Scullion, Brown, and Randall (2014) explored how DMSO alters intrinsic excitability properties of cortical and hippocampal pyramidal cells, suggesting its impact on neural cell physiology (Tamagnini, Scullion, Brown, & Randall, 2014).

Role in Enhancing Drug Efficacy

Diamide, a drug related to diathymosulfone, has been studied for its ability to enhance radiosensitivity in hypoxic cells, as noted by Harris (1979). This research indicates the potential use of diamide in improving the efficacy of radiotherapy treatments (Harris, 1979).

Protective Effects Against Toxins

Jeffery and Haschek (1988) found that DMSO protected against acetaminophen-induced hepatic toxicity in mice, though it did not protect against respiratory toxicity. This suggests a potential role for DMSO in mitigating certain types of drug-induced organ damage (Jeffery & Haschek, 1988).

Detection of Biological Molecules

Yin et al. (2014) developed a cyanine-based fluorescent probe containing sulfonamide groups for detecting glutathione in cell cultures and live mouse tissues. This research demonstrates the utility of diathymosulfone derivatives in biochemical sensing and imaging (Yin et al., 2014).

Propiedades

Número CAS |

5964-62-5 |

|---|---|

Nombre del producto |

Diathymosulfone |

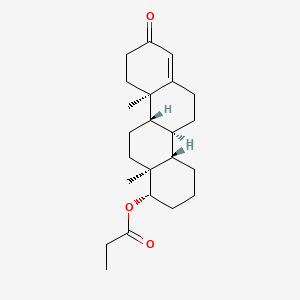

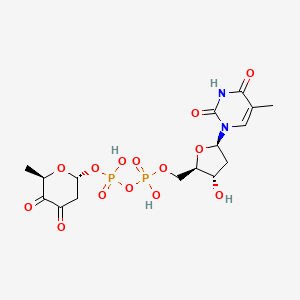

Fórmula molecular |

C32H34N4O4S |

Peso molecular |

570.7 g/mol |

Nombre IUPAC |

4-[[4-[4-[(4-hydroxy-2-methyl-5-propan-2-ylphenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-methyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C32H34N4O4S/c1-19(2)27-17-29(21(5)15-31(27)37)35-33-23-7-11-25(12-8-23)41(39,40)26-13-9-24(10-14-26)34-36-30-18-28(20(3)4)32(38)16-22(30)6/h7-20,37-38H,1-6H3 |

Clave InChI |

KHFUQWURHSKTPO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |

SMILES canónico |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.